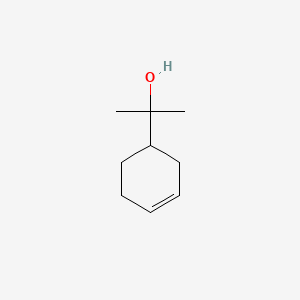

alpha,alpha-Dimethylcyclohex-3-ene-1-methanol

CAS No.: 90645-55-9

Cat. No.: VC16983885

Molecular Formula: C9H16O

Molecular Weight: 140.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90645-55-9 |

|---|---|

| Molecular Formula | C9H16O |

| Molecular Weight | 140.22 g/mol |

| IUPAC Name | 2-cyclohex-3-en-1-ylpropan-2-ol |

| Standard InChI | InChI=1S/C9H16O/c1-9(2,10)8-6-4-3-5-7-8/h3-4,8,10H,5-7H2,1-2H3 |

| Standard InChI Key | FGCVUJGUQUFWLT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C1CCC=CC1)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a cyclohexene ring with a hydroxymethyl group (-CH₂OH) at position 1 and two methyl groups (-CH₃) at the alpha positions relative to the alcohol. This configuration introduces steric hindrance and electronic effects that influence its reactivity. The cyclohexene ring adopts a half-chair conformation, with the double bond between C3 and C4 contributing to its rigidity .

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₆O | |

| Molecular Weight | 140.22 g/mol | |

| Boiling Point | 95.5–96.0 °C (20 Torr) | |

| Density | 0.9479 g/cm³ (at 420 °C) | |

| pKa | 15.33 ± 0.29 | |

| EINECS Number | 292-638-3 |

Stereochemical Considerations

The stereochemistry of alpha,alpha-dimethylcyclohex-3-ene-1-methanol is critical to its interactions. The (R)-enantiomer, related to alpha-terpineol (PubChem CID 17100), demonstrates distinct biological activity compared to its (S)-counterpart, though detailed enantiomeric studies remain limited . The compound’s chirality arises from the asymmetric carbon at position 1, which influences its binding affinity in catalytic and biological systems .

Synthesis and Industrial Production

Synthetic Routes

Industrial synthesis typically involves the acid-catalyzed cyclization of citronellal or the hydration of limonene oxide, leveraging terpene feedstocks. A laboratory-scale method employs Grignard reagent addition to cyclohexenone derivatives, followed by methylation and reduction steps . For example:

-

Grignard Reaction: Cyclohex-3-enone reacts with methylmagnesium bromide to form a tertiary alcohol.

-

Methylation: Quenching the Grignard intermediate with methyl iodide introduces the second methyl group.

-

Purification: Distillation under reduced pressure yields the pure product (95–96 °C at 20 Torr) .

Scalability and Challenges

Despite moderate yields (~60–70%), scalability is hindered by the need for precise temperature control during distillation. Innovations in continuous-flow reactors have shown promise in improving efficiency, though industrial adoption remains nascent .

Physicochemical Properties and Reactivity

Thermal Stability

The compound’s boiling point (95.5–96.0 °C at 20 Torr) and density (0.9479 g/cm³ at 420 °C) reflect its volatility and suitability for high-temperature applications. Its pKa of 15.33 ± 0.29 indicates weak acidity, comparable to tertiary alcohols like menthol .

Reactivity Profiles

-

Oxidation: Reacts with Jones reagent (CrO₃/H₂SO₄) to form a ketone, though over-oxidation risks degrading the cyclohexene ring.

-

Esterification: Forms acetate esters with acetyl chloride, useful in fragrance formulations .

-

Diels-Alder Reactions: The conjugated diene system participates in [4+2] cycloadditions, enabling access to polycyclic architectures .

Applications in Science and Industry

Pharmaceutical Intermediates

As a chiral building block, the compound is integral to synthesizing prostaglandin analogs and antiviral agents. Its rigid structure enhances the stereoselectivity of catalytic hydrogenation steps, reducing byproduct formation .

Fragrance and Flavor Chemistry

The compound’s woody, camphoraceous odor profile makes it valuable in perfumery. It serves as a precursor to santalol analogs, which are prized for their sandalwood-like scent .

Material Science

Incorporated into epoxy resins, it improves thermal stability and crosslinking density. Recent studies explore its use in liquid crystals, where its cyclohexene core modulates mesophase behavior .

Biological and Toxicological Insights

Antimicrobial Activity

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 128 µg/mL), likely due to membrane disruption via hydrophobic interactions .

Comparative Analysis with Structural Analogs

p-Menth-1-en-3,8-diol (CID 527823)

This diol derivative exhibits stronger hydrogen-bonding capacity, making it more soluble in aqueous media. The dimethyl analog’s reduced polarity favors lipid bilayer penetration .

Future Research Directions

-

Enantioselective Synthesis: Developing asymmetric catalysis methods to access pure (R)- and (S)-enantiomers.

-

Bioproduction: Engineering E. coli strains for microbial synthesis from glucose.

-

Drug Delivery: Exploiting its lipophilicity for nanoparticle-based therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume